REACTION_CXSMILES
|
Cl.[CH3:2][C:3]1[CH:12]=[C:11]([O:13]CC2C=CC(C3C(C(O)=O)=CC=CC=3)=CC=2)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]=1.CS(C)=O.[N+](C1C=C(C=CC=1)CO)([O-])=O.CC1C=C(OCC2C=CC(C3C(C(OC)=O)=CC=CC=3)=CC=2)C2C(=CC=CC=2)N=1>>[CH3:2][C:3]1[CH2:12][C:11](=[O:13])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]=1 |f:0.1,2.3|
|
Name
|
4'-[(2-Methylquinolin-4-yloxy)methyl]biphenyl-2-carboxylic acid hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.CC1=NC2=CC=CC=C2C(=C1)OCC1=CC=C(C=C1)C=1C(=CC=CC1)C(=O)O
|
Name
|
DMSO m-nitrobenzyl alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)C.[N+](=O)([O-])C=1C=C(CO)C=CC1
|
Name
|
methyl 4'-[(2-methylquinolin-4-yloxy)methyl]biphenyl-2-carboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=NC2=CC=CC=C2C(=C1)OCC1=CC=C(C=C1)C=1C(=CC=CC1)C(=O)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained as a solid, m p 146° C.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC2=CC=CC=C2C(C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl.[CH3:2][C:3]1[CH:12]=[C:11]([O:13]CC2C=CC(C3C(C(O)=O)=CC=CC=3)=CC=2)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]=1.CS(C)=O.[N+](C1C=C(C=CC=1)CO)([O-])=O.CC1C=C(OCC2C=CC(C3C(C(OC)=O)=CC=CC=3)=CC=2)C2C(=CC=CC=2)N=1>>[CH3:2][C:3]1[CH2:12][C:11](=[O:13])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]=1 |f:0.1,2.3|
|
Name
|
4'-[(2-Methylquinolin-4-yloxy)methyl]biphenyl-2-carboxylic acid hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.CC1=NC2=CC=CC=C2C(=C1)OCC1=CC=C(C=C1)C=1C(=CC=CC1)C(=O)O
|
Name
|
DMSO m-nitrobenzyl alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)C.[N+](=O)([O-])C=1C=C(CO)C=CC1
|
Name
|
methyl 4'-[(2-methylquinolin-4-yloxy)methyl]biphenyl-2-carboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=NC2=CC=CC=C2C(=C1)OCC1=CC=C(C=C1)C=1C(=CC=CC1)C(=O)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained as a solid, m p 146° C.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC2=CC=CC=C2C(C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |